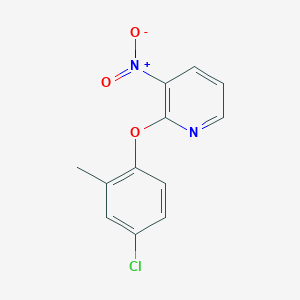

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine

Description

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine is a nitro-substituted pyridine derivative with a 4-chloro-2-methylphenoxy substituent at the 2-position. This compound is synthesized via nucleophilic aromatic substitution, where 2-chloro-3-nitropyridine reacts with 4-chloro-2-methylphenol under basic conditions . The chloro and methyl groups on the phenoxy ring confer steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions. Its structural features make it relevant for applications in agrochemicals (e.g., herbicide precursors) and materials science .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-8-7-9(13)4-5-11(8)18-12-10(15(16)17)3-2-6-14-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKUXWMLOZIQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379349 | |

| Record name | 2-(4-chloro-2-methylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-31-2 | |

| Record name | 2-(4-chloro-2-methylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine typically involves the nitration of 2-(4-Chloro-2-methylphenoxy)pyridine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction.

Types of Reactions:

Oxidation: The nitro group in the compound can be oxidized to form a nitroso group or further to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

Substitution: The chlorine atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron powder, hydrogen gas, or tin chloride.

Substitution: Aqueous sodium hydroxide, halide ions.

Major Products Formed:

Oxidation: 2-(4-Chloro-2-methylphenoxy)-3-nitrosopyridine, 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid.

Reduction: 2-(4-Chloro-2-methylphenoxy)-3-aminopyridine.

Substitution: 2-(4-Chloro-2-methylphenoxy)-3-halopyridine.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Crystal Packing and Intermolecular Interactions

- 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine: The bulky chloro and methyl groups likely disrupt planar stacking, leading to less dense crystal packing compared to methoxy analogs.

- 2-(4-Methoxyphenoxy)-3-nitropyridine: Forms layered structures via C–H···π and N–O···π interactions, with layers stacked along the ab plane .

- 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine: Fluorine’s electronegativity promotes dipole interactions, altering packing motifs compared to chloro/methyl derivatives .

Table 2: Crystallographic Data Comparison

| Compound | Space Group | Dihedral Angle (Pyridine-Phenoxy) | Dominant Interactions |

|---|---|---|---|

| 2-(4-Methoxyphenoxy)-3-nitropyridine | P2₁/c | 89.6° | C–H···π, N–O···π |

| 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine | P2₁/c | 85.2° | C–F···π, N–O···NO₂ |

Biological Activity

2-(4-Chloro-2-methylphenoxy)-3-nitropyridine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and nitro group attached to a pyridine ring, which influences its reactivity and biological interactions. The molecular formula is CHClNO, with a molecular weight of approximately 252.65 g/mol.

Biological Activity Overview

Research indicates that 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine exhibits several biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. Similar compounds have been shown to produce reactive intermediates that bind to DNA, leading to cell death . This suggests that 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine may also possess antimicrobial efficacy.

- Anti-inflammatory Effects : Nitro derivatives can modulate inflammatory pathways. Studies suggest that such compounds may inhibit key inflammatory mediators, potentially positioning them as therapeutic agents in inflammatory diseases .

The mechanism of action for 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine likely involves several pathways:

- Enzyme Inhibition : Similar nitro compounds have been found to inhibit enzymes critical for bacterial survival and proliferation. For instance, they can disrupt the function of DNA-related enzymes by forming covalent bonds with nucleophiles in the enzyme's active site .

- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups can lead to the formation of ROS, which are known to cause oxidative stress in cells, ultimately leading to apoptosis in pathogenic microorganisms .

- Interaction with Cellular Membranes : The compound may affect membrane integrity through interactions with lipid bilayers, altering membrane fluidity and function.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-Chloro-2-methylphenoxy)-3-nitropyridine.

Table 1: Summary of Biological Activities

Dosage and Toxicology

Research on dosage effects indicates that while low doses may have minimal impact, higher concentrations could lead to cytotoxicity. It is crucial to determine the therapeutic window for safe application in clinical settings. Toxicological assessments suggest that careful monitoring is required due to potential adverse effects at elevated dosages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.